

# Application Note: Quantification of Cyanidin 3-Xyloside Using a Validated HPLC-DAD Method

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## Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B8249584

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Cyanidin 3-xyloside** is an anthocyanin, a type of flavonoid responsible for the red, purple, and blue pigments in many fruits and vegetables, such as chokeberries (*Aronia melanocarpa*) and purple sunflowers.[1][2] Like other anthocyanins, it is a potent antioxidant and is of significant interest for its potential health benefits, including anti-inflammatory and anti-cancer properties.[3][4] Accurate quantification of **Cyanidin 3-xyloside** in plant extracts, functional foods, and pharmaceutical preparations is crucial for quality control, dosage determination, and bioactivity studies.

This application note details a robust High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the reliable separation and quantification of **Cyanidin 3-xyloside**.

## Experimental Protocol

### Equipment and Reagents

- **HPLC System:** An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).
- **Chromatography Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[5][6]
- **Reagents:**

- **Cyanidin 3-xyloside** analytical standard (purity >95%)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid or Trifluoroacetic acid (TFA), HPLC grade[3][7]
- Deionized water, ultrapure (18.2 MΩ·cm)

## Standard Solution Preparation

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Cyanidin 3-xyloside** standard and dissolve it in 10 mL of acidified methanol (e.g., 0.1% HCl in MeOH). Anthocyanins are more stable at low pH.[7] Store this solution at -20°C in a dark vial to prevent degradation.[7]
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the mobile phase A. These solutions should be prepared fresh daily.[7]

## Sample Preparation (from Plant Material)

- **Extraction:** Homogenize 1 g of lyophilized and powdered sample material with 20 mL of an acidified solvent (e.g., 70% acetone with 0.01% TFA or acidified methanol).[8] Perform extraction at 4°C with stirring for 1-2 hours, protecting the sample from light.[8]
- **Centrifugation:** Centrifuge the extract at 4,000 rpm for 10 minutes. Collect the supernatant. Re-extract the solid residue twice more to ensure complete recovery.[8]
- **Solvent Evaporation:** Combine the supernatants and remove the organic solvent (acetone or methanol) using a rotary evaporator at a temperature below 40°C.[9]
- **Purification (Optional):** The resulting aqueous solution can be passed through a C18 Solid-Phase Extraction (SPE) cartridge to remove non-polar impurities. Elute the anthocyanins with acidified methanol.[7][9]

- Final Preparation: Evaporate the purified extract to dryness under a nitrogen stream. Reconstitute the residue in a known volume of mobile phase A. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[8]

## HPLC-DAD Chromatographic Conditions

The following conditions are a robust starting point and can be optimized as needed.

Parameter	Recommended Condition
Column	Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.5% Formic Acid (v/v)[10]
Mobile Phase B	Acetonitrile with 0.5% Formic Acid (v/v)[10]
Flow Rate	0.8 - 1.0 mL/min[5][10]
Injection Volume	10 - 20 µL
Column Temperature	30 - 40°C[7][11]
DAD Wavelength	Quantification: 520 nm; Monitoring: 280 nm, 320 nm
Spectral Scan	200 - 700 nm for peak purity and identification
Gradient Elution	See Table 1 for a typical gradient program.

Table 1: Suggested Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95%	5%
25.0	70%	30%
30.0	50%	50%
35.0	95%	5%
40.0	95%	5%

## Data Presentation and Method Validation

Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The method should be validated according to standard guidelines, assessing linearity, precision, accuracy, and sensitivity.

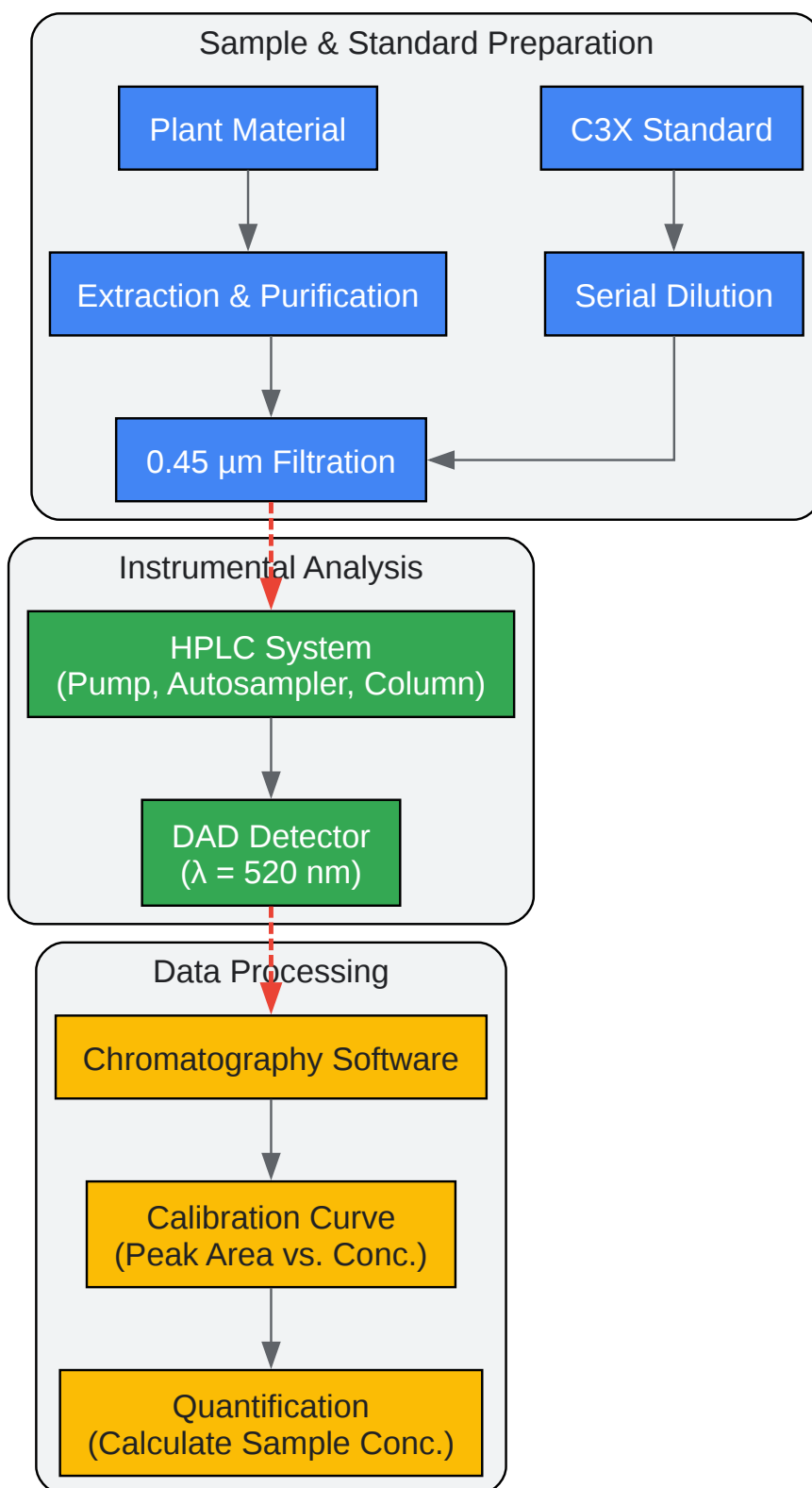
Table 2: Representative HPLC Method Validation Parameters (Note: The following are example data for guidance purposes.)

Validation Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999[10]
Limit of Detection (LOD)	0.06 - 0.20 mg/kg[12]
Limit of Quantification (LOQ)	0.20 - 0.60 mg/kg[12]
Precision (Intra-day RSD%)	< 2.5%[10][12]
Precision (Inter-day RSD%)	< 5.0%[10][12]
Accuracy (Recovery %)	95% - 105%[10][12]

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample handling to the final quantification of **Cyanidin 3-xyloside**.



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Caption: Workflow for **Cyanidin 3-Xyloside** Quantification.

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